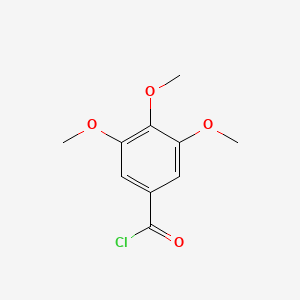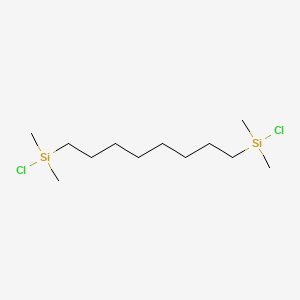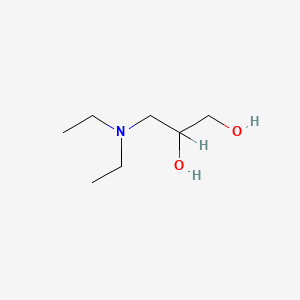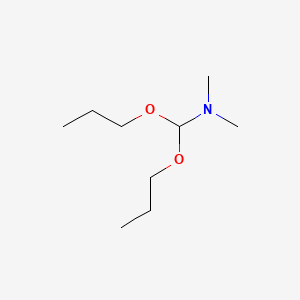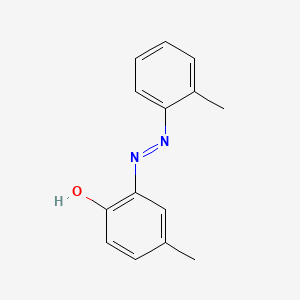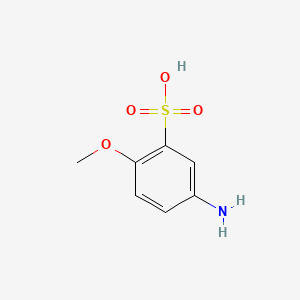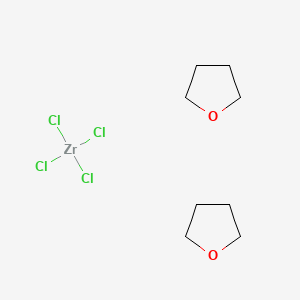
Tetrachlorobis(tetrahydrofuran)zirconium
Übersicht
Beschreibung
Tetrachlorobis(tetrahydrofuran)zirconium (IV) is an important organic intermediate. It finds applications in agrochemicals, pharmaceuticals, and dyestuff fields . This compound was originally part of the Alfa Aesar product portfolio and is soluble in some organic solvents such as ether, acetone, and dimethylformamide .
Synthesis Analysis
Tetrachlorobis(tetrahydrofuran)zirconium (IV) can be prepared by reacting zirconium tetrachloride with tetrahydrofuran under appropriate conditions .Molecular Structure Analysis
The compound exhibits distorted octahedral coordination geometry around zirconium, with two tetrahydrofuran ligands in a cis configuration . The difference in trans influence between the tetrahydrofuran and chloride ligands leads to slightly different groups of chloride ligands, resulting in varying Zr–Cl bond lengths .Chemical Reactions Analysis
Tetrachlorobis(tetrahydrofuran)zirconium (IV) serves as a catalyst in organic synthesis, including the preparation of fluorocarbon materials and polymer materials. It also catalyzes reactions involving nitrogen heterocycles and olefins .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry
Tetrachlorobis(tetrahydrofuran)zirconium is significant in coordination chemistry. It forms complexes with bidentate Schiff bases, such as salicylidene aniline, in the presence of triethylamine. These complexes, characterized by various spectroscopic methods, showcase the versatility of tetrachlorobis(tetrahydrofuran)zirconium in forming stable coordination compounds (B. Khera, A. Sharma, N. Kaushik, 1983).
Structural Analysis
The compound shows a distorted octahedral coordination geometry, essential in understanding metal-ligand interactions. The differing trans influence of the ligands leads to distinct groups of chloride ligands, contributing to our understanding of zirconium coordination environments (M. Eberle, C. Röhr, 1996).
Catalysis in Hydrogen Storage
Zirconium tetrachloride, a related compound, enhances the reversible hydrogen storage performance of MgH2-Mg systems. Its catalytic action significantly lowers the activation energy required for hydrogen absorption and release, indicating potential uses of tetrachlorobis(tetrahydrofuran)zirconium derivatives in hydrogen storage technologies (Sanjay Kumar et al., 2017).
Heterogeneous Catalysis
An azobenzene-containing zirconium metal-organic framework, potentially involving tetrachlorobis(tetrahydrofuran)zirconium, demonstrates efficiency as a heterogeneous catalyst. This is particularly evident in the direct amidation of benzoic acids, underscoring its potential in synthesizing bioactive compounds (L. Hoang et al., 2015).
Synthesis of Organic Compounds
Zirconium tetrachloride is used as a catalyst in the synthesis of organic compounds like hexahydropyrano pyrimidinone derivatives. Its high efficiency and diastereoselectivity in these reactions suggest potential applications for tetrachlorobis(tetrahydrofuran)zirconium in similar organic syntheses (Parshuram M. Pisal et al., 2020).
Nuclear Technology
In nuclear technology, processes for recovering and purifying zirconium from spent nuclear fuel cladding have been researched. Zirconium tetrachloride, closely related to tetrachlorobis(tetrahydrofuran)zirconium, plays a crucial role in these processes, highlighting its importance in the nuclear industry (Rosendo Borjas Nevarez et al., 2020).
Eigenschaften
IUPAC Name |
oxolane;tetrachlorozirconium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H8O.4ClH.Zr/c2*1-2-4-5-3-1;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJJKYYENYIHFF-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.C1CCOC1.Cl[Zr](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl4O2Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049820 | |
| Record name | Zirconium(IV) chloride tetrahydrofuran complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrachlorobis(tetrahydrofuran)zirconium | |
CAS RN |
21959-01-3 | |
| Record name | Zirconium(IV) chloride tetrahydrofuran complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zirconium(IV) chloride tetrahydrofuran complex (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



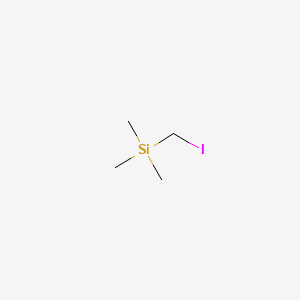
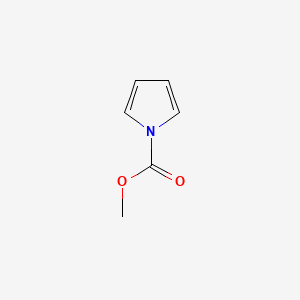

![4-[2-(Dimethylamino)ethyl]morpholine](/img/structure/B1585578.png)
